molecular formula C13H11FN2O B2378355 1-phenyl-1-ethanone O-(6-fluoro-2-pyridinyl)oxime CAS No. 338786-37-1

1-phenyl-1-ethanone O-(6-fluoro-2-pyridinyl)oxime

Cat. No.: B2378355
CAS No.: 338786-37-1
M. Wt: 230.242
InChI Key: KBFTYKOVIIJCRK-MHWRWJLKSA-N
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Description

1-phenyl-1-ethanone O-(6-fluoro-2-pyridinyl)oxime is a chemical compound with the molecular formula C13H11FN2O. It is known for its unique structure, which includes a phenyl group, an ethanone moiety, and a pyridinyl oxime group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-1-ethanone O-(6-fluoro-2-pyridinyl)oxime typically involves the reaction of 1-phenyl-1-ethanone with hydroxylamine hydrochloride to form the oxime derivative. The reaction is usually carried out in the presence of a base, such as sodium acetate, under reflux conditions. The resulting oxime is then reacted with 6-fluoro-2-pyridinecarboxaldehyde to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-1-ethanone O-(6-fluoro-2-pyridinyl)oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-phenyl-1-ethanone O-(6-fluoro-2-pyridinyl)oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-1-ethanone O-(6-fluoro-2-pyridinyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenyl-1-ethanone O-(6-fluoro-2-pyridinyl)oxime is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the phenyl-ethanone and fluoropyridinyl groups allows for diverse applications and interactions .

Properties

IUPAC Name

(E)-N-(6-fluoropyridin-2-yl)oxy-1-phenylethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c1-10(11-6-3-2-4-7-11)16-17-13-9-5-8-12(14)15-13/h2-9H,1H3/b16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFTYKOVIIJCRK-MHWRWJLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC1=NC(=CC=C1)F)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC1=NC(=CC=C1)F)/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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